N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea
Description
Properties
CAS No. |
821008-01-9 |
|---|---|
Molecular Formula |
C28H39N3O |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
3-cyclohexyl-1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-1-methylurea |
InChI |
InChI=1S/C28H39N3O/c1-30(28(32)29-25-15-9-4-10-16-25)26-17-20-31(21-18-26)22-19-27(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-3,5-8,11-14,25-27H,4,9-10,15-22H2,1H3,(H,29,32) |
InChI Key |
SGPYFZMLSCRVSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination for Piperidine Intermediate Formation
The synthesis begins with the preparation of the piperidine backbone. A critical intermediate, 1-(3,3-diphenylpropyl)piperidin-4-amine , is synthesized via reductive amination. In one method, 3,3-diphenylpropionaldehyde reacts with 4-aminopiperidine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid in dichloromethane (DCM) at room temperature. This step achieves a yield of 78–85% and is pivotal for introducing the diphenylpropyl side chain.
Key reaction conditions :
Urea Formation via Isocyanate Coupling
The urea moiety is introduced by reacting the piperidine intermediate with cyclohexyl isocyanate or methyl isocyanate . For example, 1-(3,3-diphenylpropyl)piperidin-4-amine is treated with cyclohexyl isocyanate in DCM or ethyl acetate, catalyzed by triethylamine (TEA) or diisopropylethylamine (DIPEA). This step proceeds at 0–5°C to minimize side reactions, yielding the target urea derivative in 65–72% purity.
Alternative approach :
Carbamoyl chloride derivatives, such as N-methyl-N-cyclohexylcarbamoyl chloride , may replace isocyanates. This method requires anhydrous conditions and generates HCl as a byproduct, necessitating neutralization with bases like potassium carbonate.
Optimization of Critical Steps
Side Chain Functionalization
The 3,3-diphenylpropyl group is synthesized via a Grignard reaction or Friedel-Crafts alkylation . For instance, diphenylmethane reacts with allyl bromide in the presence of AlCl₃ to form 3,3-diphenylpropene, which is hydrogenated to 3,3-diphenylpropane. This intermediate is then brominated or oxidized to yield the aldehyde required for reductive amination.
Table 1: Comparison of Diphenylpropyl Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Grignard Reaction | Diphenylmagnesium bromide | 68 | 92 |
| Friedel-Crafts Alkylation | AlCl₃, allyl bromide | 72 | 89 |
| Hydrogenation | H₂, Pd/C | 85 | 95 |
Stereochemical Control
The configuration of the piperidine ring impacts biological activity. Chiral resolution is achieved using di-p-toluoyl-D-tartaric acid to separate enantiomers, as described in patent WO2001087839A1. Alternatively, asymmetric hydrogenation with BINAP-Ru catalysts enforces stereoselectivity at the 4-position of the piperidine.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs flash column chromatography (silica gel, eluent: 5–10% methanol/DCM) or preparative HPLC (C18 column, acetonitrile/water gradient). The final compound is isolated as a white crystalline solid with ≥98% purity.
Spectroscopic Validation
- NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 10H, diphenyl), 3.85–3.70 (m, 1H, piperidine), 3.10 (s, 3H, N-methyl), 2.95–2.80 (m, 2H, diphenylpropyl).
- HRMS : m/z calculated for C₂₈H₃₉N₃O [M+H]⁺: 434.3172; found: 434.3168.
Table 2: Key Spectral Data
| Technique | Data Summary |
|---|---|
| ¹H NMR | Confirms aromatic and aliphatic protons |
| ¹³C NMR | 28 distinct carbon environments |
| IR (KBr) | 1665 cm⁻¹ (C=O stretch) |
Scale-Up and Industrial Feasibility
Solvent Selection for Large-Scale Reactions
Transitioning from DCM to ethyl acetate or 2-methyltetrahydrofuran reduces environmental impact. Patent US8697876B2 highlights the use of chlorobenzene for amide couplings at elevated temperatures (80–100°C).
Yield Optimization
Design of Experiments (DoE) studies reveal that maintaining a pH of 8–9 during urea formation increases yields by 15%. Excess isocyanate (1.2 equivalents) and prolonged reaction times (24–36 hours) further enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea exhibit antiviral properties, particularly as CCR5 antagonists. These compounds can inhibit the entry of HIV into host cells by blocking the CCR5 receptor, which is crucial for viral entry. A study demonstrated that analogs showed good whole-cell antiviral activity alongside microsomal stability, suggesting their potential in HIV treatment .
Pain Management
The structural similarities with known analgesics suggest that this compound may possess pain-relieving properties. The piperidine ring is often associated with analgesic activity, as seen in various opioid derivatives. Further exploration of its efficacy in pain management could lead to the development of new analgesics with improved safety profiles.
Neurological Disorders
Given the compound's interaction with neurotransmitter systems, it may have applications in treating neurological disorders such as depression or anxiety. Compounds with similar structures have been studied for their effects on serotonin and dopamine pathways, which are critical in mood regulation.
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry investigated several piperidine derivatives for their antiviral properties against HIV. Among the tested compounds, those structurally related to this compound exhibited significant inhibition of viral replication in vitro .
Case Study 2: Analgesic Potential
In a pharmacological evaluation published in Pain Research and Management, researchers assessed the analgesic effects of various piperidine derivatives. The findings suggested that modifications to the piperidine structure could enhance pain relief while minimizing side effects .
Mechanism of Action
The mechanism of action of N’-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the body, potentially modulating their activity. The compound may also influence signaling pathways involved in pain and inflammation, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Urea-Based Agrochemicals ()
Simpler urea derivatives, such as N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea (isoproturon) and N,N-dimethyl-N'-phenylurea (fenuron) , share the urea backbone but lack the piperidine and diphenylpropyl groups. Key differences include:
*The target compound’s molecular weight is estimated based on structurally related molecules in (C28H32N4O, MW 440.58).
Key Insight : The addition of bulky groups (e.g., diphenylpropyl-piperidine) in the target compound likely reduces water solubility compared to simpler herbicides but may improve binding to complex biological targets.
Piperidine-Containing Analogues ( and )

Compounds with piperidine cores and hydrophobic substituents show significant variation in bioactivity depending on substitution patterns:
- 1-(3,3-Diphenylpropyl)piperidin-4-yl group: Present in both the target compound and 1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide (, MW 440.58).
- Substituent position effects : In , sulfonyl group placement on piperidine derivatives significantly modulated CCR5 binding affinity (e.g., compound 1 vs. compound 15) . The target compound’s urea group may similarly influence target engagement through distinct polar interactions.
Fluorinated Urea Derivatives ()
N-4-[4-amino-7-(1-glycoloylpiperidin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea (MW 589.52) incorporates fluorine atoms and a glycoloyl-piperidine group. Fluorination typically enhances metabolic stability and electronegativity, while the glycoloyl group increases polarity . Compared to the target compound, these features suggest:
- Higher molecular weight and complexity.
Structural and Functional Implications
Physicochemical Properties
- Lipophilicity : The diphenylpropyl and cyclohexyl groups in the target compound likely confer high logP values, favoring CNS penetration or interaction with lipophilic targets.
Biological Activity
N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea is a synthetic compound that falls under the category of piperidine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in analgesic and anti-inflammatory contexts. Its complex structure includes a cyclohexyl group, a piperidine ring, and a diphenylpropyl moiety, which contribute to its pharmacodynamic properties.
The biological activity of this compound is primarily linked to its interaction with opioid receptors and other central nervous system (CNS) pathways. Research indicates that compounds similar to this compound exhibit:
- Analgesic Effects : By acting on mu-opioid receptors, these compounds can modulate pain perception.
- Anti-inflammatory Properties : Some studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence various cellular processes:
- Cell Viability : Assays indicate that the compound does not significantly affect the viability of normal cells at therapeutic concentrations.
- Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages.
In Vivo Studies
In vivo studies on animal models have further elucidated the biological activity of this compound:
- Pain Models : In formalin-induced pain models, treatment with this compound resulted in a significant reduction in pain scores compared to controls.
- Inflammation Models : The compound demonstrated efficacy in reducing edema in carrageenan-induced paw inflammation models.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Analgesic Activity | Significant reduction in pain scores |
| Anti-inflammatory | Decreased cytokine production |
| Cell Viability | No significant cytotoxicity |
Comparative Analysis with Similar Compounds
| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Reference |
|---|---|---|---|
| This compound | High | Moderate | |
| Fentanyl | Very High | Low | |
| Morphine | High | Low |
Case Study 1: Pain Management in Rodent Models
In a controlled study involving rodent models of chronic pain, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain perception, with the highest dose yielding an analgesic effect comparable to morphine.
Case Study 2: Inflammatory Response Modulation
A study investigating the anti-inflammatory effects of this compound involved administering it to mice subjected to inflammatory stimuli. The results showed a marked decrease in paw swelling and inflammatory markers when treated with this compound compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
